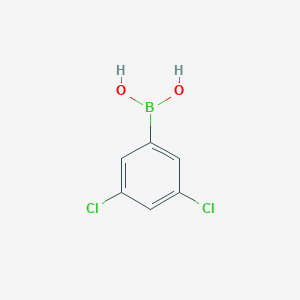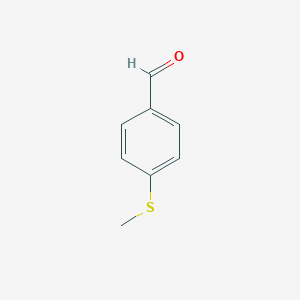
4-(Methylthio)benzaldehyde
Vue d'ensemble
Description
4-(Methylthio)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H8OS and its molecular weight is 152.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities : Schiff bases of 4-(methylthio)benzaldehyde derivatives demonstrate significant antibacterial and antioxidant activities. Compounds 3g, 3h, and 3i, in particular, exhibit strong activity against human peripheral lymphocytes (Karthik et al., 2016).
Catalysis in Metal Complexes : Schiff base metal complexes derived from Napthofuran-2-carbohydrazide and this compound show potential for efficient metal-based catalysis (Sadu Suryakant S. et al., 2022).
Synthesis of Heterocyclic Compounds : The efficient synthesis of o-methylthio and o-methylselenobenzoic acids from anthranilic acids leads to the easy synthesis of thio-1 and seleno-1 coumarins and various heterocyclic compounds (Ruwet & Renson, 2010).
Synthesis of N-benzyl-β-hydroxyphenethylamines : A new route to N-benzyl-β-hydroxyphenethylamines, used as starting materials for the preparation of 4-aryl-1,2,3,4-tetrahydroisoquinolines, is presented (Moshkin & Sosnovskikh, 2013).
Electrocatalytic Cycles and Catalyst Recycling : A study demonstrates a sustainable, atom-efficient method for oxygenating methylarenes to benzaldehyde derivatives, with implications for electrocatalytic cycles and catalyst recycling (Sarma et al., 2015).
Pollination in Orchids : (Methylthio)phenol semiochemicals in deceptive orchids attract Campylothynnus thynnine wasps, offering insights into pollinator switching in sexually deceptive plants (Bohman et al., 2017).
Synthesis of Phenylacetic Esters : A new method for synthesizing phenylacetic esters from benzaldehyde, applicable to the production of (2-thienyl)acetic esters, is presented (Ogura et al., 1979).
Selective Oxidation in Organic Electrosynthesis : The thin-gap cell for organic electrosynthesis effectively converts 4-methylanisole to 4-methoxy-benzaldehyde-dimethylacetal with high selectivity (Attour et al., 2008).
Mécanisme D'action
Target of Action
4-(Methylthio)benzaldehyde is primarily used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . It is a key component in the formation of Schiff bases , which are known to exhibit a wide range of biological activities.
Mode of Action
The mode of action of this compound is largely dependent on the compounds it is used to synthesize. For instance, in the synthesis of Schiff bases, this compound reacts with various amines to form new compounds . The resulting Schiff bases can interact with biological targets in different ways, depending on their structure.
Biochemical Pathways
The specific biochemical pathways affected by this compound and its derivatives can vary widely. Schiff bases of this compound have been shown to possess antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Result of Action
The results of this compound’s action are largely seen through the activities of the compounds it helps synthesize. For example, Schiff bases of this compound have demonstrated antibacterial, antioxidant, and cytotoxic activities . Some derivatives have shown strong activity against human peripheral lymphocytes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of Schiff bases requires specific conditions, such as the presence of methanol and a certain temperature . Additionally, the stability and efficacy of the resulting compounds can be affected by factors such as pH, temperature, and the presence of other chemicals.
Analyse Biochimique
Biochemical Properties
4-(Methylthio)benzaldehyde plays a significant role in biochemical reactions. It can be used for the synthesis of sulfur-containing terpyridine ligands . It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .
Cellular Effects
It has been found that Schiff bases of this compound derivatives possess antioxidant activity . These derivatives have shown activity against human peripheral lymphocytes .
Molecular Mechanism
It is known to interact with various biomolecules during the synthesis of sulfur-containing terpyridine ligands and pyrrole derivatives .
Propriétés
IUPAC Name |
4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYABWJVXXOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033047 | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-89-7 | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3446-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Methylthio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLTHIO)BENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TVQ11BIY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 4-(Methylthio)benzaldehyde in scientific research?
A1: this compound serves as a versatile building block in organic synthesis, particularly for creating various derivatives like Schiff bases, thiazolidin-4-ones, and acridine-1,8-diones. These derivatives exhibit diverse biological activities, making them attractive targets for drug discovery research. For example, Schiff bases derived from this compound have shown antibacterial [], antioxidant [], and cytotoxic [, ] properties. Additionally, it is used in material science, such as developing nonlinear optical crystals [].
Q2: How is this compound characterized structurally?
A2: this compound can be characterized using various spectroscopic techniques:
- Spectroscopy:
- 1H NMR: Provides information about the hydrogen atoms' environment within the molecule. [, , ]
- FT-IR: Helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern. [, , ]
- UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. [, ]
Q3: Is there evidence of using this compound in developing analytical sensors?
A3: Yes, researchers have successfully synthesized organosilatranes functionalized with Schiff bases derived from this compound []. These compounds displayed high selectivity and sensitivity for detecting Zirconium (IV) ions in solution using UV-Visible absorption methods. This highlights the potential of this compound derivatives in developing novel chemical sensors.
Q4: Are there any studies exploring the structure-activity relationship (SAR) of this compound derivatives?
A4: Several studies have investigated the impact of structural modifications on the biological activity of this compound derivatives. For instance, research on thiazolidin-4-ones [] and acridine-1,8-diones [] derived from this compound showed that the substituent on the phenyl ring significantly influences their anti-inflammatory and antidiabetic activities. This suggests that specific structural modifications can be implemented to optimize the desired biological activity of these compounds.
Q5: What in vitro models have been used to assess the biological activity of this compound derivatives?
A5: Researchers have employed various in vitro models to evaluate the biological activity of this compound derivatives. Some examples include:* Antibacterial activity: Evaluation against clinically isolated strains like E. coli, P. fluorescence, M. luteus, and B. subtilis [].* Antioxidant activity: Assessed using DPPH• and ferrous ion chelating (Fe2+) assays [].* Cytotoxicity: Determined using the trypan blue dye exclusion method against human peripheral lymphocytes [] and the MTT assay on human keratinocyte cell lines like EpiDerm™ SIT, LabCyte EPI-24, and KeraSkin™-VM [].
Q6: Has this compound been investigated for its potential in treating inflammatory conditions?
A6: Yes, studies have demonstrated the anti-inflammatory potential of this compound derivatives. For example, S-methylphenyl substituted acridine-1,8-diones synthesized from this compound exhibited excellent anti-inflammatory activity in vitro, comparable to the standard drug diclofenac []. This finding highlights the potential of exploring this compound derivatives further for developing novel anti-inflammatory therapies.
Q7: Are there computational studies on this compound derivatives?
A7: Computational chemistry techniques, including molecular docking, have been employed to study this compound derivatives []. For instance, researchers docked a Schiff base functionalized organosilatrane, synthesized from this compound, against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The results indicated a strong binding affinity, suggesting the potential of this compound as a COX-2 inhibitor and supporting its anti-inflammatory properties.
Q8: What methods are commonly used for synthesizing this compound?
A9: One method for synthesizing this compound involves using a SZTA catalyst (synthesized from TiCl4, ZrOCl2•8H2O, aqueous ammonia, ammonium metavanadate, and (NH4)2SO4) and thioanisole under high pressure with CO []. This method offers a potential route for large-scale production of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
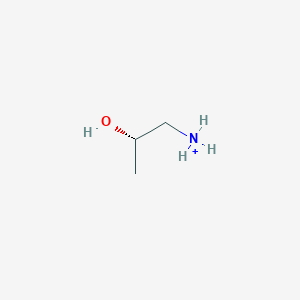
![Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B43005.png)


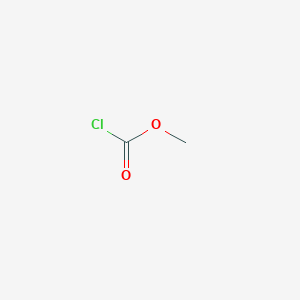

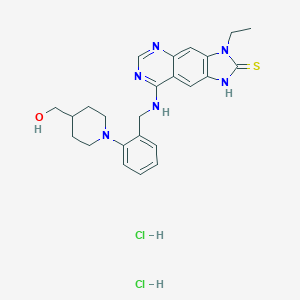
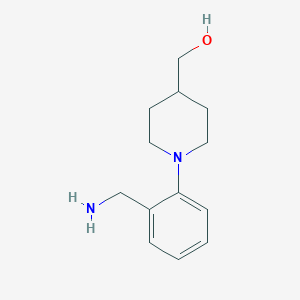

![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)

